molecular formula C13H16N2O3 B13874615 Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate

Cat. No.: B13874615
M. Wt: 248.28 g/mol
InChI Key: ZHKOUEXJQSUVMR-UHFFFAOYSA-N
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Description

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is an organic compound with the molecular formula C13H16N2O3 It is a derivative of benzoic acid and piperazine, featuring a benzoate ester linked to a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate typically involves the reaction of methyl 3-bromomethylbenzoate with 2-oxopiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid, used in perfumery and as a solvent.

    Methyl 3-nitrobenzoate: An ester with a nitro group, used in organic synthesis.

    PRL-8-53: A nootropic compound with a similar benzoate ester structure.

Uniqueness

Methyl 3-((2-oxopiperazin-1-yl)methyl)benzoate is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

methyl 3-[(2-oxopiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C13H16N2O3/c1-18-13(17)11-4-2-3-10(7-11)9-15-6-5-14-8-12(15)16/h2-4,7,14H,5-6,8-9H2,1H3

InChI Key

ZHKOUEXJQSUVMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CN2CCNCC2=O

Origin of Product

United States

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